5-(2-Fluorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
5-(2-Fluorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the cyclization of a hydrazine derivative with a β-keto ester.
Formation of the pyrimidine ring: The pyrazole intermediate can then undergo condensation with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of fluorophenyl groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the pyrazole moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazolo[1,5-a]pyrimidines can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-(2-Methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Uniqueness
The presence of fluorine atoms in 5-(2-Fluorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid may confer unique properties, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C19H11F2N3O2 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C19H11F2N3O2/c20-12-7-5-11(6-8-12)15-10-18-22-16(13-3-1-2-4-14(13)21)9-17(19(25)26)24(18)23-15/h1-10H,(H,25,26) |
InChI Key |
ULIWACCPWPPAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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